molecular formula C17H22N2OS B12239110 N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide

Cat. No.: B12239110
M. Wt: 302.4 g/mol
InChI Key: UKKJFGKPBAMVQU-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide is a complex organic compound that features a benzothiophene moiety, a dimethylamino group, and a cyclobutanecarboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its unique structure and potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The benzothiophene moiety can interact with various enzymes or receptors, while the dimethylamino group can enhance its binding affinity. The cyclobutanecarboxamide structure provides rigidity to the molecule, potentially increasing its specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide is unique due to the combination of its benzothiophene core, dimethylamino group, and cyclobutanecarboxamide structure. This unique combination of features provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H22N2OS

Molecular Weight

302.4 g/mol

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]cyclobutanecarboxamide

InChI

InChI=1S/C17H22N2OS/c1-19(2)15(10-18-17(20)12-6-5-7-12)14-11-21-16-9-4-3-8-13(14)16/h3-4,8-9,11-12,15H,5-7,10H2,1-2H3,(H,18,20)

InChI Key

UKKJFGKPBAMVQU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1CCC1)C2=CSC3=CC=CC=C32

Origin of Product

United States

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